4-Octyl acetate

Description

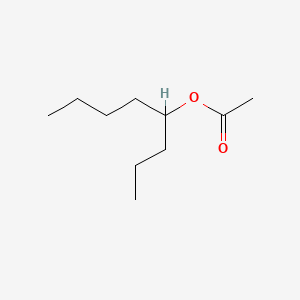

Structure

3D Structure

Properties

CAS No. |

5921-87-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

octan-4-yl acetate |

InChI |

InChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3 |

InChI Key |

OPYUCGUEXGXBNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Octyl Acetate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl acetate, also known as octan-4-yl acetate, is an organic compound classified as an ester. It is an isomer of the more commonly referenced n-octyl acetate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. While much of the readily available data pertains to the straight-chain isomer, n-octyl acetate, this document will focus on this compound where information is available and provide comparative data for context.

Chemical Structure and Identification

This compound is the ester formed from 4-octanol and acetic acid. It is a secondary octyl acetate, with the acetate group attached to the fourth carbon of the octyl chain.

Table 1: Chemical Identification of this compound and n-Octyl Acetate

| Identifier | This compound | n-Octyl Acetate |

| IUPAC Name | octan-4-yl acetate | octyl acetate[1] |

| Synonyms | 4-acetoxyoctane, sec-octyl acetate | n-octyl ethanoate, Caprylyl acetate[2] |

| CAS Number | 5921-87-9 | 112-14-1[1] |

| Molecular Formula | C₁₀H₂₀O₂[3] | C₁₀H₂₀O₂[1] |

| Molecular Weight | 172.27 g/mol [3] | 172.27 g/mol [2] |

| Canonical SMILES | CCCCC(CCC)OC(=O)C[3] | CCCCCCCCOC(=O)C[1] |

| InChI | InChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3[3] | InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3[1] |

| InChIKey | OPYUCGUEXGXBNL-UHFFFAOYSA-N[3] | YLYBTZIQSIBWLI-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is not as widely available as for its straight-chain isomer, n-octyl acetate. The following table summarizes the available data for n-octyl acetate, which can serve as an estimate for the properties of this compound.

Table 2: Physicochemical Properties of n-Octyl Acetate

| Property | Value |

| Appearance | Colorless liquid with a fruity odor[1][4] |

| Boiling Point | 206-211 °C[1] |

| Melting Point | -38.5 °C[1] |

| Density | 0.865-0.868 g/cm³[1] |

| Solubility | Insoluble in water; miscible with alcohol and other organic solvents[1][2][5] |

| Vapor Pressure | 0.4 mmHg[1] |

| Refractive Index | 1.418-1.421[1] |

| Flash Point | 86 °C (187 °F)[2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via Fischer esterification of 4-octanol with acetic acid, typically in the presence of an acid catalyst. The following is a general experimental protocol adapted from procedures for the synthesis of n-octyl acetate.[6][7][8]

Materials and Equipment

-

4-Octanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-octanol and a molar excess of glacial acetic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic layer and remove the excess acetic acid and any other volatile impurities using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Biological Activity and Applications

Information on the specific biological activity of this compound is limited in the scientific literature. However, esters of octanol, in general, are known for their characteristic fruity aromas and are used as flavoring and fragrance agents.[4] n-Octyl acetate is found naturally in citrus fruits like oranges and grapefruits.[2]

There is some research on a related compound, 4-octyl itaconate, which has been shown to regulate immune balance by activating the Nrf2 signaling pathway and negatively regulating PD-L1 in mouse models of sepsis.[9][10] It is important to note that 4-octyl itaconate is structurally different from this compound and their biological activities are not interchangeable.

One study has linked octyl acetate to celiac disease, suggesting it could be a potential biomarker.[11] Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

Spectroscopic Data

Table 3: Expected Spectroscopic Features for this compound (based on n-Octyl Acetate data)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetate group (singlet), the methine proton at the 4-position (multiplet), and the various methylene and methyl protons of the octyl chain. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester, a signal for the carbon attached to the oxygen (C4), and signals for the other carbons in the octyl chain and the acetate methyl group. |

| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands in the 1250-1000 cm⁻¹ region.[12] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 172, and characteristic fragmentation patterns of an acetate ester. |

References

- 1. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. GSRS [precision.fda.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Octyl acetate - Wikipedia [en.wikipedia.org]

- 7. dl.begellhouse.com [dl.begellhouse.com]

- 8. dl.begellhouse.com [dl.begellhouse.com]

- 9. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms underlying the therapeutic effects of 4-octyl itaconate in treating sepsis based on network pharmacology and molecular docking [frontiersin.org]

- 11. NP-MRD: Showing NP-Card for Octyl acetate (NP0049172) [np-mrd.org]

- 12. Solved Please label the IR spectrum of Octyl Acetate by | Chegg.com [chegg.com]

A Technical Guide to Octyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of octyl acetate, focusing on the chemical identifiers, physicochemical properties, and relevant experimental protocols for two of its isomers: n-octyl acetate and sec-octyl acetate (octan-4-yl acetate). This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Identification and Nomenclature

The term "octyl acetate" can refer to several isomers. For clarity, this guide will distinguish between the straight-chain ester, n-octyl acetate, and an important branched isomer, octan-4-yl acetate, which is likely what is meant by the query "4-Octyl acetate".

| Identifier | n-Octyl Acetate | Octan-4-yl Acetate |

| IUPAC Name | octyl acetate | octan-4-yl acetate |

| CAS Number | 112-14-1 | 5921-87-9 |

| Synonyms | Acetic acid, octyl ester; Caprylyl acetate; Octyl ethanoate | 4-Octanol, acetate |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol | 172.27 g/mol |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of n-octyl acetate. Data for octan-4-yl acetate is less readily available in the literature.

| Property | n-Octyl Acetate | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, orange-like | [1] |

| Boiling Point | 211 °C (at 760 mmHg) | [1] |

| Melting Point | -38.5 °C | [1] |

| Density | 0.867 g/mL at 25 °C | [2] |

| Solubility in Water | Practically insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Refractive Index (n20/D) | 1.418 | [2] |

| Flash Point | 86 °C | [1] |

Experimental Protocols

Synthesis of n-Octyl Acetate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of n-octyl acetate.

Materials:

-

1-Octanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-octanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acetic acid and sulfuric acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude n-octyl acetate can be purified by fractional distillation under reduced pressure.

-

Biological Significance and Applications

n-Octyl acetate is a naturally occurring ester found in citrus fruits and is used as a flavoring and fragrance agent.[1] In a research context, it has been a target molecule in metabolic engineering studies. For instance, engineered Escherichia coli has been used for the biosynthesis of n-octyl acetate. This involves the heterologous expression of genes to create a synthetic pathway for its production.

Mandatory Visualizations

Fischer Esterification of 1-Octanol

The following diagram illustrates the chemical reaction for the synthesis of n-octyl acetate.

References

Solubility and Stability of 4-Octyl Acetate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-octyl acetate (also commonly known as n-octyl acetate), a frequently used solvent and fragrance ingredient. Understanding its behavior in various laboratory solvents is critical for its effective use in research, development, and manufacturing.

Introduction

This compound (C₁₀H₂₀O₂) is the ester formed from 1-octanol and acetic acid. It is a colorless liquid with a characteristic fruity, orange-like aroma.[1][2] Its utility in various applications, including as a solvent for non-polar compounds, necessitates a thorough understanding of its solubility and stability profile.[3] This guide summarizes available data on its solubility in common laboratory solvents and its stability under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, orange-jasmine | [1] |

| Boiling Point | 211 °C (at 760 mmHg) | [1] |

| Melting Point | -38.5 °C | [1] |

| Density | 0.867 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.418 | [4] |

| Vapor Pressure | 0.4 mmHg at 20 °C | [2] |

| Flash Point | 86 °C (187 °F) | [5] |

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its long alkyl chain imparts a non-polar character, making it readily soluble in organic solvents while having limited solubility in water.

Aqueous Solubility

This compound is sparingly soluble in water. The hydrophobic nature of the octyl group is the primary reason for its low aqueous solubility.[6]

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 0 | 0.021 g/100 g | [5] |

| Water | 25 | 33.69 mg/L | [7] |

| Water | 29.7 | 0.018 g/100 g | [5] |

| Water | 40 | 0.018 g/100 g | [5] |

| Water | 92.1 | 0.012 g/100 g | [5] |

Solubility in Organic Solvents

This compound is generally miscible with or highly soluble in a wide range of common organic laboratory solvents. While precise quantitative data in g/100mL is not consistently available in the literature, its miscibility has been widely reported.

Table 3: Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference(s) |

| Ethanol | Miscible | - | [1][5][7] |

| Methanol | Soluble | - | |

| Acetone | Soluble | - | |

| Dichloromethane | Soluble | - | |

| Chloroform | Miscible | - | [3] |

| Ethyl Acetate | Soluble | - | [5] |

| Hexane | Soluble | - | |

| Diethyl Ether | Miscible | - | [5][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (with sonication) | [8] |

Stability Profile

This compound is a stable compound under normal laboratory storage conditions. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis.

Hydrolytic Stability

The ester linkage in this compound can be cleaved by hydrolysis, yielding 1-octanol and acetic acid. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester undergoes hydrolysis. The reaction is reversible and reaches equilibrium.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the carboxylic acid is deprotonated to form a carboxylate salt. Esters are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.

While specific kinetic data for the hydrolysis of this compound is limited, the principles of ester hydrolysis are well-established.

Thermal Stability

This compound is relatively stable at ambient temperatures. However, upon heating to decomposition, it can emit acrid smoke and irritating fumes.[1] Specific thermal degradation pathways and products are not well-documented in publicly available literature.

Photolytic Stability

No specific studies on the photodegradation of this compound were identified. As a saturated ester, it is not expected to be highly susceptible to degradation by visible light. However, exposure to high-energy ultraviolet (UV) radiation could potentially lead to degradation, although the specific pathways are unknown.

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Experimental Protocols

Protocol for Determining Solubility of a Liquid in a Liquid

This protocol provides a general method for determining the solubility of a liquid solute (this compound) in a liquid solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, water)

-

Calibrated pipettes or burettes

-

Volumetric flasks

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

In a series of sealed vials at a constant temperature, add an excess amount of this compound to a known volume of the solvent.

-

Agitate the vials vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for a period to allow for phase separation.

-

Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred.

-

Dilute the aliquot with the solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

The solubility is reported as the concentration of this compound in the saturated solvent phase (e.g., in g/100 mL or mol/L).

Protocol for Assessing Chemical Stability (Hydrolysis)

This protocol outlines a general method for evaluating the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Purified water

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter

-

Constant temperature bath or incubator

-

Sealed reaction vials

-

Analytical instrument for quantifying this compound and its degradation products (e.g., HPLC or GC)

Procedure:

-

Prepare solutions of this compound in the aqueous acidic and basic solutions at a known initial concentration.

-

Prepare a control solution of this compound in purified water.

-

Dispense the solutions into sealed vials and place them in a constant temperature bath set to the desired test temperature (e.g., 40 °C, 60 °C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

-

Quench the reaction if necessary (e.g., by neutralizing the acid or base).

-

Analyze the samples using a validated, stability-indicating analytical method to determine the concentration of remaining this compound and the formation of degradation products (1-octanol and acetic acid).

-

Plot the concentration of this compound versus time to determine the degradation rate under each condition.

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Hydrolytic degradation pathway of this compound.

Conclusion

This compound is a versatile solvent with high solubility in a wide array of common organic solvents and limited solubility in water. Its primary stability concern is hydrolysis, which is accelerated in the presence of strong acids or bases. For applications requiring stringent control over impurities and degradation products, it is crucial to consider these stability characteristics. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data for their specific applications and conditions.

References

- 1. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octyl acetate - Wikipedia [en.wikipedia.org]

- 3. education.com [education.com]

- 4. Acetic acid, octyl ester [webbook.nist.gov]

- 5. Octyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chembk.com [chembk.com]

- 8. n-Octyl acetate, 98+% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Natural Occurrence and Analysis of Octyl Acetate Isomers in Plants and Insects

Abstract

Octyl acetate and its isomers are pivotal organic compounds found throughout the natural world, playing significant roles in the chemical ecology of both plants and insects. As volatile organic compounds (VOCs) in plants, they are key contributors to the characteristic aromas of fruits and flowers, particularly in citrus species[1][2][3]. In the insect kingdom, these esters function as semiochemicals, mediating critical behaviors such as alarm, aggregation, and mating[4][5][6]. This technical guide provides an in-depth overview of the natural occurrence of octyl acetate isomers, details the experimental protocols for their extraction and analysis, and visualizes the associated scientific workflows and biological pathways. The methodologies covered include Solid-Phase Microextraction (SPME) for sample collection, Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification, and Electroantennography (EAG) for functional bioassays.

Natural Occurrence of Octyl Acetate in the Plant Kingdom

Octyl acetate (n-octyl acetate) is a straight-chain ester recognized for its distinct fruity and slightly waxy floral aroma, reminiscent of oranges and jasmine[1][3][7]. It is a metabolite found in a variety of plants and is a significant component of the essential oils of many species[8][9][10]. Its presence is particularly well-documented in citrus fruits, where it contributes to their signature scent profiles[1][2][3]. Beyond its role in aroma, octyl acetate, like other plant volatiles, can be involved in plant defense signaling and attracting pollinators[11][12].

Quantitative Data on Plant Occurrence

The following table summarizes various plant species in which octyl acetate has been identified. While quantitative data is often dependent on the specific study and analytical methods, this table provides a clear overview of its distribution.

| Plant Species | Common Name | Family | Plant Part | Reference |

| Citrus sinensis | Sweet Orange | Rutaceae | Fruit Peel/Oil | [1][2][3] |

| Citrus paradisi | Grapefruit | Rutaceae | Fruit Peel/Oil | [1][2][3] |

| Angelica archangelica | Garden Angelica | Apiaceae | Not Specified | |

| Callistemon citrinus | Crimson Bottlebrush | Myrtaceae | Not Specified | |

| Heracleum rigens | Cow Parsnip | Apiaceae | Not Specified | |

| Artemisia thuscula | Asteraceae | Not Specified | [8] | |

| Mandragora autumnalis | Mandrake | Solanaceae | Not Specified | [8] |

| Neolitsea zeylanica | Lauraceae | Not Specified | ||

| Zosima absinthifolia | Apiaceae | Not Specified |

Role of Octyl Acetate Isomers in Insect Communication

In insects, octyl acetate and its isomers serve as crucial semiochemicals, which are chemicals that transmit information between organisms[4][13]. These compounds are often components of complex pheromone cocktails that elicit specific behavioral responses[4][14]. Pheromones are highly species-specific and active in minute concentrations, making them vital for survival and reproduction[4][15].

-

Alarm Pheromones: In social insects like bees, octyl acetate is a component of alarm pheromones released during an attack, triggering defensive behaviors such as aggression or flight in colony members[4].

-

Sex Pheromones: Certain isomers act as sex pheromones to attract mates. For instance, octyl acetate is the primary sex pheromone in the plant bug Polymerus pekinensis, attracting males[5]. Similarly, (E)-2-octenyl acetate is a key pheromone component for the pentatomid bug Bagrada hilaris[6][16].

-

Aggregation Pheromones: These pheromones draw individuals of the same species together for purposes like mating, defense, or overcoming host plant resistance[4]. In Bagrada hilaris, (E)-2-octenyl acetate also functions as an aggregation pheromone for nymphs[6].

Quantitative Data on Insect Occurrence

The table below details specific insects and the associated octyl acetate isomers that have been identified as pheromone components.

| Insect Species | Common Name | Isomer | Pheromone Function | Reference |

| Apidae Family (e.g., Bees) | Honey Bee | Octyl acetate | Alarm | [4] |

| Polymerus pekinensis | Plant Bug | Octyl acetate | Sex (Male Attractant) | [5] |

| Bagrada hilaris | Bagrada Bug | (E)-2-octenyl acetate | Sex & Aggregation | [6][16] |

| Dalopius maritimus | Click Beetle | (Z,E)-farnesyl octanoate | Sex | [17] |

Experimental Protocols for Analysis

The identification and quantification of octyl acetate isomers from natural sources require a multi-step analytical approach. This process involves the collection of volatile compounds, their separation and identification, and functional characterization through bioassays.

Volatile Compound Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive, and versatile sample preparation technique used to isolate and concentrate volatile and semi-volatile compounds from a sample matrix[18][19]. Headspace SPME (HS-SPME) is particularly effective for analyzing volatiles from plants and insects[20][21].

Protocol for HS-SPME of Plant or Insect Volatiles:

-

Sample Preparation: Place the biological sample (e.g., plant tissue, whole insect, or excised pheromone gland) into a sealed glass vial. For quantitative analysis, the mass of the sample should be recorded.

-

Fiber Selection: Choose an appropriate SPME fiber coating based on the target analyte's polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles[20][21].

-

Extraction:

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-45 minutes) to allow for the adsorption of analytes[21]. The system should reach equilibrium for reproducible quantitative results[12].

-

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of a Gas Chromatograph (GC) system. The high temperature (e.g., 250°C) desorbs the trapped analytes from the fiber onto the GC column for analysis.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating and identifying volatile compounds[22][23]. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that allow for their identification.

Protocol for GC-MS Analysis:

-

Injection: Analytes are introduced into the GC system via SPME desorption as described above.

-

Separation:

-

Use a capillary column appropriate for volatile compound analysis (e.g., DB-5ms).

-

The carrier gas (typically Helium) flows at a constant rate (e.g., 1.0 mL/min)[24].

-

Program the GC oven temperature to separate compounds based on their boiling points and column interactions. A typical program starts at a low temperature (e.g., 45°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C)[24].

-

-

Detection and Identification:

-

As compounds elute from the column, they enter the mass spectrometer, which is typically operated in scan mode (e.g., mass range 45–300 m/z)[24].

-

Identify compounds by comparing their resulting mass spectra with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library[24].

-

Confirm identifications by comparing the Kovats retention index of the unknown peak with that of an authentic standard analyzed under the identical conditions[25].

-

Functional Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli[26]. When coupled with a GC (GC-EAD), it can pinpoint which specific compounds in a complex mixture are biologically active[15][26].

Protocol for EAG Analysis:

-

Insect Preparation:

-

Signal Amplification: Connect the electrodes to a high-impedance amplifier to detect the small voltage changes (depolarizations) across the antenna[26].

-

Odorant Delivery:

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Inject a pulse of the test odorant (e.g., a synthetic standard of an octyl acetate isomer or the effluent from a GC column) into the airstream.

-

-

Data Recording and Analysis:

-

Record the resulting voltage deflection (the EAG response) using specialized software.

-

The amplitude of the EAG response corresponds to the degree of stimulation of the olfactory receptor neurons on the antenna[26][28]. Compare the responses to different compounds and concentrations to determine the antenna's sensitivity.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of octyl acetate isomers.

Caption: A generalized workflow for the identification of insect pheromones.

Caption: Workflow diagram for a Gas Chromatography-Electroantennographic Detector (GC-EAD) system.

Caption: A simplified diagram of an insect olfactory signal transduction pathway.

References

- 1. Octyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Octyl acetate - Wikipedia [en.wikipedia.org]

- 3. Octyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Octyl acetate | TargetMol [targetmol.com]

- 10. chembk.com [chembk.com]

- 11. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. brucealberts.ucsf.edu [brucealberts.ucsf.edu]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Solid Phase Microextraction (SPME) [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 24. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Kovats Retention Index: Octyl acetate (C10H20O2) [pherobase.com]

- 26. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 27. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

Synthesis and characterization of 4-octyl acetate

An In-depth Technical Guide to the Synthesis and Characterization of 4-Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a secondary ester with potential applications in various scientific fields. This document outlines a detailed synthetic protocol based on the Fischer-Speier esterification, methods for purification, and a full characterization profile.

Introduction

This compound (IUPAC name: octan-4-yl acetate) is an organic compound classified as an ester. It is an isomer of the more commonly known n-octyl acetate and possesses a branched alkyl chain, which can impart distinct physical and chemical properties. Understanding the synthesis and characterization of this specific isomer is crucial for its potential application in fields such as fragrance formulation, as a specialty solvent, or as an intermediate in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound is achieved via the Fischer-Speier esterification of 4-octanol with acetic acid, using a strong acid catalyst.[1] This reversible reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[1]

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₂CH₃ + CH₃COOH ⇌ CH₃(CH₂)₃CH(OOCCH₃)CH₂CH₂CH₃ + H₂O (4-Octanol) + (Acetic Acid) ⇌ (this compound) + (Water)

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Octanol | C₈H₁₈O | 130.23 | 174-176 | 0.818 (at 20°C) |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 1.049 (at 25°C) |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 |

Experimental Protocol: Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.[2][3]

Materials:

-

4-Octanol (1.0 eq)

-

Glacial Acetic Acid (2.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 13.0 g (0.1 mol) of 4-octanol and 12.0 g (0.2 mol) of glacial acetic acid.

-

Catalyst Addition: Slowly and with caution, add 1.0 mL of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Add 50 mL of diethyl ether to extract the organic product. Shake the funnel gently and vent frequently.

-

Separate the layers and discard the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid, watch for gas evolution), and 50 mL of brine.[3]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂[4] |

| Molar Mass | 172.27 g/mol [4] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Predicted to be slightly lower than n-octyl acetate (210 °C) |

| SMILES | CCCCC(CCC)OC(=O)C[4] |

| InChIKey | OPYUCGUEXGXBNL-UHFFFAOYSA-N[4] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | m | 1H | -CH-O- |

| ~2.0 | s | 3H | -O-C(=O)-CH₃ |

| ~1.4-1.6 | m | 4H | -CH-CH₂- |

| ~1.2-1.4 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 6H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~75 | -CH-O- |

| ~35 | -CH-CH₂- |

| ~31 | -(CH₂)n- |

| ~25 | -(CH₂)n- |

| ~22 | -(CH₂)n- |

| ~21 | -O-C(=O)-CH₃ |

| ~14 | -CH₂-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Alkane |

| ~1740 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester |

MS (Mass Spectrometry)

| m/z | Fragmentation |

| 172 | [M]⁺ (Molecular ion) |

| 113 | [M - OCCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base peak) |

Visualization of Workflows

Synthesis Workflow

References

An In-Depth Technical Guide to the Biological Activity of Branched-Chain Octyl Acetates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain octyl acetates, a diverse group of isomeric esters, are primarily recognized for their applications in the fragrance and flavor industries. However, emerging research is beginning to shed light on their broader biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential relevance to drug discovery and development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes known biological interactions to serve as a foundational resource for the scientific community.

Introduction

Octyl acetates are esters formed from an eight-carbon alcohol (octanol) and acetic acid. While the linear isomer, n-octyl acetate, is well-characterized, the biological activities of its branched-chain counterparts, such as 2-ethylhexyl acetate and various iso-octyl acetates, are less understood. These molecules, due to their lipophilic nature, have the potential to interact with cellular membranes and various biological macromolecules, suggesting a spectrum of pharmacological effects that warrants further investigation. This guide aims to consolidate the existing, albeit limited, scientific literature on the biological activities of branched-chain octyl acetates to facilitate future research and development in this area.

Toxicological Profile

The primary biological data available for branched-chain octyl acetates pertains to their toxicological profiles. These studies are crucial for establishing the safety parameters of these compounds for any potential therapeutic application.

Acute Toxicity

Acute toxicity studies provide initial data on the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

| Compound | Test Organism | Route of Administration | LD50 | Citation |

| n-Octyl Acetate | Rat | Oral | 3000 mg/kg | [1] |

| 2-Ethylhexyl Acetate | Rat | Oral | >5000 mg/kg | [2] |

| 2-Ethylhexyl Acetate | Rat | Oral | 3000 mg/kg | [3] |

Table 1: Acute Oral Toxicity of Octyl Acetate Isomers

Subchronic Toxicity

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a longer period. A study on n-octyl acetate administered orally to rats for 13 weeks at doses of 0.1, 0.5, or 1.0 g/kg per day revealed a low degree of systemic toxicity[4]. The high-dose group exhibited slight reductions in body weight and food consumption, along with increased liver and kidney weights[4]. The increased liver weight was suggested to be a compensatory response to an increased metabolic load rather than true hepatotoxicity[4].

Irritant Effects

Some branched-chain octyl acetates have been shown to cause irritation upon contact with skin and eyes. 2-Ethylhexyl acetate is classified as a skin irritant[2].

Antimicrobial and Cytotoxic Activities

While data on the direct antimicrobial and cytotoxic effects of purified branched-chain octyl acetates are scarce, some studies on related compounds and fractions provide context for potential activities.

A study on the toxicity of 1-octanol, n-octyl acetate, and octyl glucoside on E. coli found that growth was observed at all tested concentrations of octyl acetate (up to 50 mM), whereas cell growth was inhibited at 1-octanol concentrations greater than 0.75 mM[5]. This suggests that the acetate ester is less toxic to this bacterium than its corresponding alcohol[5].

It is important to note that studies on crude plant or fungal extracts using ethyl acetate as a solvent have shown cytotoxic activities against various cancer cell lines. However, these effects are attributable to a mixture of compounds within the extract and cannot be directly ascribed to ethyl acetate or its derivatives.

Experimental Protocols

This section details generalized experimental protocols relevant to assessing the biological activities of volatile, lipophilic compounds like branched-chain octyl acetates.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Protocol Steps:

-

Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-ethylhexyl acetate) in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Cell Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assay (General Protocol)

To assess the potential of branched-chain octyl acetates to inhibit specific enzymes, a generalized protocol is provided. The specific substrate, buffer conditions, and detection method will vary depending on the target enzyme.

General Workflow for Enzyme Inhibition Assay

Protocol Steps:

-

Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and serial dilutions of the branched-chain octyl acetate.

-

Pre-incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the signaling pathways directly modulated by branched-chain octyl acetates. However, based on their chemical properties and the known effects of other lipophilic molecules, some hypothetical mechanisms can be proposed for future investigation.

Membrane Interaction and Fluidity

Due to their lipophilic nature, branched-chain octyl acetates may partition into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins such as receptors and ion channels.

Hypothetical Membrane Interaction

Interaction with Intracellular Targets

Branched-chain octyl acetates may be metabolized within the cell, or the parent compounds could interact directly with intracellular targets such as enzymes or nuclear receptors. For example, some esters are known to be hydrolyzed by cellular esterases, releasing the corresponding alcohol and carboxylic acid, which could then have their own biological effects.

Conclusion and Future Directions

The current body of scientific literature on the specific biological activities of branched-chain octyl acetates in a pharmacological context is limited. The available data primarily focuses on their toxicological profiles, indicating a generally low order of acute toxicity. There is a clear need for further research to explore the potential of these compounds as modulators of biological processes.

Future investigations should focus on:

-

Systematic Screening: Conducting broad in vitro screening of a library of branched-chain octyl acetate isomers against a panel of cancer cell lines, enzymes, and receptors to identify potential biological activities.

-

Mechanism of Action Studies: For any identified "hits," detailed studies should be undertaken to elucidate the mechanism of action, including the identification of specific molecular targets and affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the untapped potential of branched-chain octyl acetates in drug discovery and development. The provided experimental frameworks and hypothesized mechanisms of action offer a roadmap for future studies in this promising area.

References

An In-depth Technical Guide to the Isomers of Octyl Acetate and Their Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Octyl acetate, an ester with the chemical formula C₁₀H₂₀O₂, is a versatile organic compound utilized across various industries, from flavor and fragrance to pharmaceuticals, where it can serve as a solvent or a component in formulation studies. Its utility is expanded by the existence of several isomers, each possessing unique physical properties that dictate its specific applications. This guide provides a comprehensive overview of the key isomers of octyl acetate, their physical characteristics, and the experimental methodologies used to determine these properties.

Isomers of Octyl Acetate: A Comparative Overview

The term "octyl acetate" can refer to several structural isomers, each differing in the arrangement of the octyl group. These structural variations significantly influence the molecule's physical properties. The most prominent isomers include:

-

n-Octyl acetate: A straight-chain isomer.

-

2-Ethylhexyl acetate: A branched-chain isomer, sometimes referred to as iso-octyl acetate.

-

sec-Octyl acetate (1-methylheptyl acetate): A secondary octyl isomer.

-

Isooctyl acetate (6-methylheptyl acetate): A branched-chain isomer.

The distinct branching patterns of these isomers affect their intermolecular forces, leading to variations in boiling points, melting points, and densities.

Physical Properties of Octyl Acetate Isomers

The following table summarizes the key physical properties of the aforementioned octyl acetate isomers, providing a clear comparison for researchers and drug development professionals in selecting the appropriate isomer for their specific application.

| Physical Property | n-Octyl acetate | 2-Ethylhexyl acetate | sec-Octyl acetate (1-methylheptyl acetate) | Isooctyl acetate (6-methylheptyl acetate) |

| CAS Number | 112-14-1[1] | 103-09-3[2] | 54515-77-4[3] | 31565-19-2 |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂[2] | C₁₀H₂₀O₂[3] | C₁₀H₂₀O₂ |

| Molecular Weight ( g/mol ) | 172.26[1] | 172.26[2] | 172.2646[3] | 172.27 |

| Appearance | Colorless liquid with a fruity, orange-jasmine odor[4] | Water-white, colorless liquid with a pleasant, fruity odor[2][5] | - | Clear colorless liquid with a sweet ester odor |

| Boiling Point (°C) | 211[6][7] | 199[5][8][9] | 195.7[3] | 202.6 (estimate)[10] |

| Melting Point (°C) | -38.5[1][6] | -92[5][9] | - | -65.75 (estimate)[10] |

| Density (g/mL) | 0.868 at 25 °C[11] | 0.87 at 25 °C[5][9] | 0.872[3] | 0.8771 (estimate)[10] |

| Refractive Index (n20/D) | 1.418 | 1.418[9] | 1.421[3] | 1.4063 (estimate)[10] |

| Solubility | Insoluble in water; miscible with alcohol, oils, and other organic solvents[1][4][6][12] | Very slightly soluble in water; miscible with alcohol, oils, and other organic solvents[2] | - | - |

| Flash Point (°C) | 86[7] | 71[13] | 71.4[3] | 71.4[10] |

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is crucial for the application of chemical compounds in research and development. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of esters like octyl acetate is the distillation method.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: A small volume of the octyl acetate isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Data Collection: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is reaching the thermometer. This constant temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. For liquids like octyl acetate isomers, this would be the freezing point.

Protocol:

-

Sample Preparation: A small amount of the liquid sample is placed in a capillary tube, which is then sealed.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is attached to a thermometer.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: The temperature range is recorded from the point at which the first crystal begins to melt (or the last crystal freezes) to when the entire sample is liquid (or solid). A narrow melting/freezing range typically indicates a high degree of purity.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For volatile liquids like octyl acetate isomers, care must be taken to minimize evaporation during measurement.

Protocol:

-

Apparatus: A pycnometer or a volumetric flask of a known volume is used.

-

Measurement of Mass: The mass of the clean, dry, and empty pycnometer (with its stopper) is accurately measured.

-

Filling: The pycnometer is filled with the octyl acetate isomer to the calibration mark, ensuring there are no air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Final Mass Measurement: The mass of the filled pycnometer is measured.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Protocol:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the octyl acetate isomer are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece. The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

Solubility tests are performed to determine the extent to which a substance dissolves in a particular solvent.

Protocol:

-

Sample Preparation: A small, measured amount of the octyl acetate isomer (e.g., 1 mL) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., water or an organic solvent like ethanol) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period.

-

Observation: The mixture is observed to see if the solute has completely dissolved. If it has, it is deemed soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or partially soluble. Qualitative terms such as "miscible," "slightly soluble," or "insoluble" are often used to describe the results.

Experimental Workflow: Synthesis of n-Octyl Acetate via Fischer Esterification

The following diagram illustrates a typical laboratory workflow for the synthesis of n-octyl acetate, a classic example of a Fischer esterification reaction. This process is fundamental in organic chemistry and is relevant for the synthesis of various esters used in research and drug development.

This comprehensive guide provides essential data and methodologies for professionals working with octyl acetate isomers. The detailed physical properties and experimental protocols will aid in the selection and application of these compounds in various research and development settings, including their potential use as solvents or excipients in drug formulations.

References

- 1. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl Acetate | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemnet.com [chemnet.com]

- 4. 112-14-1 | CAS DataBase [m.chemicalbook.com]

- 5. 2-Ethylhexyl acetate | 103-09-3 [chemicalbook.com]

- 6. Octyl acetate | 112-14-1, Octyl acetate Formula - ECHEMI [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Ethylhexyl acetate CAS 103-09-3 | 814342 [merckmillipore.com]

- 9. 酢酸2-エチルヘキシル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. Acetic acid octyl ester CAS#: 112-14-1 [m.chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-Octyl Acetate via Fischer Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-octyl acetate, a secondary acetate ester, through the acid-catalyzed Fischer esterification of 4-octanol with acetic acid. The document outlines the reaction mechanism, experimental setup, purification procedures, and characterization of the final product. Quantitative data, including reactant and product specifications, is summarized for clarity. A comprehensive workflow diagram is also presented to visually guide researchers through the synthesis and purification process. This protocol is designed to be a valuable resource for chemists in research and development, particularly those involved in the synthesis of organic compounds and drug discovery.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reversible reaction's equilibrium can be shifted towards the product side by using an excess of one reactant or by removing water as it is formed.[2] While primary alcohols are commonly used, Fischer esterification is also a viable method for the synthesis of esters from secondary alcohols such as 4-octanol, though reaction rates may be slower.[3] this compound is a valuable organic compound with potential applications in various fields, including as a fragrance, solvent, and intermediate in organic synthesis. This document provides a robust protocol for its preparation in a laboratory setting.

Reaction and Mechanism

The synthesis of this compound proceeds via the reaction of 4-octanol with acetic acid in the presence of a catalytic amount of sulfuric acid.

Reaction:

CH₃COOH + CH₃(CH₂)₃CH(OH)(CH₂)₃CH₃ ⇌ CH₃COO-CH((CH₂)₃CH₃)₂ + H₂O (Acetic Acid + 4-Octanol ⇌ this compound + Water)

The mechanism of the Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen of the acetic acid by the sulfuric acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack of the hydroxyl group of 4-octanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.[4]

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Specifications |

| 4-Octanol | Purity ≥ 98% |

| Glacial Acetic Acid | ACS Grade, ≥ 99.7% |

| Sulfuric Acid | Concentrated (95-98%) |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ in deionized water |

| Saturated Sodium Chloride Solution (Brine) | NaCl in deionized water |

| Anhydrous Magnesium Sulfate | For drying |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Distillation apparatus | |

| Magnetic stirrer and stir bar | |

| Standard laboratory glassware |

Procedure

1. Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-octanol and glacial acetic acid. A molar ratio of 1:2.5 of 4-octanol to acetic acid is recommended to drive the equilibrium towards the product.[5]

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

2. Reflux:

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

-

Maintain the reflux for approximately 50-60 minutes.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium chloride solution (brine) to remove the bulk of the acetic acid and sulfuric acid.[5]

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.[6] Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Saturated sodium chloride solution (brine) to remove any residual salts and water.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

4. Distillation:

-

Purify the crude this compound by distillation. Collect the fraction boiling at the expected boiling point of this compound. For n-octyl acetate, the boiling point is around 211 °C, and a similar range is expected for the 4-isomer.[7]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Octanol Molecular Weight | 130.23 g/mol | |

| Acetic Acid Molecular Weight | 60.05 g/mol | |

| Molar Ratio (4-Octanol:Acetic Acid) | 1:2.5 | [5] |

| Product | ||

| This compound Molecular Weight | 172.26 g/mol | [8] |

| Expected Yield | ~88.5% (based on n-octyl acetate synthesis) | [5] |

| Spectroscopic Data (n-Octyl Acetate) | ||

| ¹H NMR | See PubChem CID 8164 | [9] |

| ¹³C NMR | See PubChem CID 8164 | [9] |

| IR Spectroscopy | See NIST Chemistry WebBook | [10] |

Mandatory Visualization

Caption: Workflow for the Synthesis and Purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Fischer esterification. By following the outlined procedures, researchers can effectively synthesize and purify this secondary acetate ester. The provided data and workflow diagram serve as valuable tools to ensure a successful and efficient synthesis process. It is recommended that researchers confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and IR spectroscopy.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sciencemadness Discussion Board - Synthesis of Octyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scribd.com [scribd.com]

- 7. Octyl acetate - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. Octyl Acetate | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetic acid, octyl ester [webbook.nist.gov]

Enzymatic Synthesis of 4-Octyl Acetate: A Biocatalytic Approach to Flavor Esters

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl acetate, a key flavor and fragrance compound with a characteristic fruity, orange-like aroma, is widely used in the food, beverage, and cosmetic industries.[1][2] Traditional chemical synthesis of this ester often involves harsh reaction conditions and the use of hazardous catalysts. This application note details a robust and environmentally friendly method for the synthesis of this compound via enzymatic catalysis using immobilized lipase. The protocol outlines the optimization of reaction parameters to achieve high conversion rates and product yields in a solvent-free system. This biocatalytic approach offers a sustainable alternative, minimizing byproducts and simplifying downstream processing.

Introduction

The demand for natural and nature-identical flavor and fragrance compounds has driven research into green and sustainable synthesis methods. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis of esters like this compound.[3] Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that can function in non-aqueous media, enabling the synthesis of esters through esterification or transesterification reactions.[4] The use of immobilized lipases offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for repeated use, which significantly reduces process costs.[3][5] This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound, focusing on the optimization of key reaction parameters and presenting the expected outcomes.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimized Value | Reference |

| Lipase Source | Fermase CALB™ 10000 (immobilized Candida antarctica lipase B) | [1][5] |

| Substrates | Glacial Acetic Acid and n-Octanol | [1][5] |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | [1][5] |

| Enzyme Loading | 2% (w/v) | [1][5] |

| Temperature | 60°C | [1][5] |

| Agitation Speed | 200 rpm | [1][5] |

| Reaction Time | 4 hours | [1][5] |

| System | Solvent-free | [1][5] |

| Additives | 6% (w/v) Molecular Sieves | [1][5] |

Table 2: Effect of Reaction Parameters on Conversion Rate

| Parameter | Variation | Conversion Rate (%) | Reference |

| Temperature (°C) | 40 | ~65 | [5] |

| 50 | ~80 | [5] | |

| 60 | 93.73 | [1][5] | |

| 70 | ~85 | [5] | |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | ~85 | [5] |

| 1:2 | 93.73 | [1][5] | |

| 1:3 | ~90 | [5] | |

| Enzyme Loading (% w/v) | 1 | ~75 | [5] |

| 2 | 93.73 | [1][5] | |

| 3 | ~94 | [5] |

Table 3: Reusability of Immobilized Lipase

| Reuse Cycle | Conversion Rate (%) | Reference |

| 1 | 93.73 | [5] |

| 2 | ~90 | [5] |

| 3 | ~87 | [5] |

| 4 | ~84 | [5] |

| 5 | ~81 | [5] |

| 6 | ~78 | [5] |

| 7 | ~74 | [5] |

| 8 | ~70 | [5] |

Experimental Protocols

Materials and Equipment

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435 or Fermase CALB™ 10000)

-

Substrates:

-

n-Octanol (≥99% purity)

-

Glacial Acetic Acid (≥99.7% purity) or Vinyl Acetate (for transesterification)

-

-

Solvent (for enzyme washing): Hexane

-

Additives: Molecular sieves (3Å)

-

Equipment:

-

Thermostatically controlled shaking incubator or magnetic stirrer with a hot plate

-

Reaction vessel (e.g., screw-capped flasks)

-

Filtration apparatus

-

Oven for drying the enzyme

-

Gas chromatograph (GC) for analysis

-

Protocol 1: Enzymatic Synthesis of this compound via Esterification

This protocol is based on the optimized conditions for a solvent-free system.[1][5]

-

Reactant Preparation: In a screw-capped flask, combine glacial acetic acid and n-octanol in a 1:2 molar ratio.

-

Addition of Molecular Sieves: Add molecular sieves to the mixture at a concentration of 6% (w/v) to adsorb the water produced during the reaction, which can inhibit the enzyme and reduce the yield.

-

Enzyme Addition: Add the immobilized lipase (Fermase CALB™ 10000) to the reaction mixture at a concentration of 2% (w/v).

-

Reaction Incubation: Place the sealed flask in a shaking incubator set at 60°C and 200 rpm.

-

Reaction Monitoring: Allow the reaction to proceed for 4 hours. Samples can be withdrawn periodically to monitor the progress of the reaction by gas chromatography (GC).

-

Product Recovery: After the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration.

-

Enzyme Recycling: Wash the recovered enzyme with hexane and dry it in an oven at 40°C for 60 minutes before reusing it in subsequent batches.[5]

-

Product Analysis: Analyze the final product for the percentage conversion of the limiting substrate (acetic acid) into this compound using GC.

Protocol 2: Transesterification Route for this compound Synthesis

An alternative to direct esterification is transesterification, where an acyl donor other than a carboxylic acid is used. Vinyl acetate is a common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

-

Reactant Preparation: In a screw-capped flask, combine n-octanol and vinyl acetate. A molar excess of vinyl acetate is typically used.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

-

Reaction Incubation: Place the sealed flask in a shaking incubator at a controlled temperature (e.g., 30-50°C) and agitation speed.

-

Reaction Monitoring and Product Recovery: Follow steps 5-8 from the esterification protocol.

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Proposed Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a highly efficient and sustainable alternative to conventional chemical methods. The optimized protocol described in this application note, utilizing a solvent-free system, can achieve high conversion rates of up to 93.73% in a relatively short reaction time.[1][5] Furthermore, the ability to recycle the immobilized enzyme for multiple batches enhances the economic viability of this green technology. This biocatalytic approach is well-suited for the production of high-quality flavor and fragrance esters, meeting the growing demand for natural and environmentally friendly products in various industries.

References

- 1. dl.begellhouse.com [dl.begellhouse.com]

- 2. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.ucp.pt [repositorio.ucp.pt]

- 5. dl.begellhouse.com [dl.begellhouse.com]

Application Note: Quantitative Analysis of 4-Octyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4-Octyl acetate is a branched-chain acetate ester that serves as a significant fragrance and flavoring agent. Its isomeric purity and concentration are critical quality parameters in the food, beverage, and cosmetic industries. Furthermore, in drug development, it may be monitored as a volatile organic compound or a metabolic byproduct. This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantification of this compound.

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Hexane (GC grade, ≥99% purity)

-

Methanol (GC grade, ≥99% purity)

-

Deionized water

-

2 mL clear glass autosampler vials with PTFE-lined caps

-

Micropipettes and sterile, disposable tips

-

Vortex mixer

2. Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: Dilute the sample matrix containing this compound with hexane to ensure the final concentration falls within the linear range of the calibration curve. If the sample is aqueous, perform a liquid-liquid extraction with hexane. For solid samples, an appropriate extraction method, such as sonication in hexane, should be employed.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of esters.

-

Injector: Split/splitless injector

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| GC Parameters | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Split (20:1 ratio) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes. |

| Mass Spectrometer Parameters | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 43, 56, 70, 112 |

| Dwell Time per Ion | 100 ms |

4. Data Analysis and Quantification

-

Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard. The relative abundances of the monitored ions should also be consistent with the reference spectrum.

-

Quantification: Construct a calibration curve by plotting the peak area of the primary quantifying ion (m/z 43) against the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The concentration of this compound in the samples can then be calculated using this equation.

Data Presentation

The quantitative performance of this method is summarized in the following tables.

Table 2: Chromatographic and Mass Spectrometric Data for this compound

| Analyte | Expected Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |

| This compound | ~12.5 | 43 | 56, 70, 112 |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | ≥ 0.998 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow Diagram

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in various matrices. The use of a polar capillary column ensures good chromatographic separation, and Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances selectivity and sensitivity. This protocol is well-suited for quality control laboratories and research environments where precise measurement of this compound is required.

Application Notes and Protocols for the Use of 4-Octyl Acetate and Related Compounds in Entomology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction